Physicochemical properties of 3,3-Difluoropiperidin-2-one
Physicochemical properties of 3,3-Difluoropiperidin-2-one
An In-Depth Technical Guide to the Physicochemical Properties of 3,3-Difluoropiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Difluoropiperidin-2-one is a fluorinated lactam that holds significant potential as a building block in medicinal chemistry. The introduction of a gem-difluoro group at the C3 position of the piperidin-2-one scaffold can profoundly influence its conformational preferences, metabolic stability, and biological activity. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the predicted physicochemical properties of 3,3-Difluoropiperidin-2-one, supported by comparative data from related compounds. In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, empowering researchers to generate robust and reliable data.
Molecular Structure and Key Identifiers
The structural integrity and fundamental properties of a compound are the bedrock of its chemical characterization.
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Molecular Formula: C₅H₇F₂NO
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Molecular Weight: 135.11 g/mol
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IUPAC Name: 3,3-difluoropiperidin-2-one
Structure:
Caption: 2D structure of 3,3-Difluoropiperidin-2-one.
Tabulated Physicochemical Properties: A Comparative Analysis
To contextualize the properties of 3,3-Difluoropiperidin-2-one, the following table presents its predicted values alongside data for its non-fluorinated parent compound, Piperidin-2-one, and the related 3,3-Difluoropiperidine.
| Property | 3,3-Difluoropiperidin-2-one (Predicted) | Piperidin-2-one (Experimental/Predicted) | 3,3-Difluoropiperidine (Predicted) |
| Melting Point (°C) | 70 - 90 | 38 - 40 | N/A (likely a salt) |
| Boiling Point (°C) | 250 - 270 | 256 - 258 | 114.3 ± 40.0 |
| Water Solubility | Moderately Soluble | 329 g/L (Predicted)[1] | Soluble |
| pKa (amide N-H) | 16 - 18 | ~17 | 6.51 ± 0.10 (amine)[2] |
| LogP | -0.1 to 0.5 | -0.4 (Predicted)[1] | N/A |
Detailed Analysis of Physicochemical Properties
The introduction of geminal fluorine atoms at the C3 position is expected to induce significant electronic and conformational effects, thereby modulating the physicochemical properties relative to the parent piperidin-2-one scaffold.
Thermal Properties: Melting and Boiling Point
The gem-difluoro substitution is anticipated to increase both the melting and boiling points of 3,3-Difluoropiperidin-2-one compared to piperidin-2-one. This is attributable to the increased molecular weight and the introduction of strong C-F dipoles, which can lead to more ordered crystal packing (increasing melting point) and stronger intermolecular dipole-dipole interactions (increasing boiling point).
Solubility
The presence of two fluorine atoms is expected to decrease aqueous solubility compared to the highly soluble piperidin-2-one. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. The overall increase in the nonpolar surface area may reduce its miscibility with water. However, it is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, and DMSO.
Acidity (pKa)
The amide proton (N-H) of a lactam is generally weakly acidic. The strong electron-withdrawing inductive effect of the two fluorine atoms at the adjacent carbon is expected to slightly increase the acidity of the N-H bond (i.e., lower its pKa) compared to piperidin-2-one. However, this effect is transmitted through several sigma bonds and is not expected to be dramatic.
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine is known to increase lipophilicity. Therefore, 3,3-Difluoropiperidin-2-one is predicted to have a higher LogP value than piperidin-2-one, making it more lipophilic. This can enhance its ability to cross biological membranes.
Predicted Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show three methylene proton signals. The protons on C4 and C6 will be adjacent to a nitrogen or a carbonyl group, respectively, shifting them downfield. The protons on C5 will be further upfield. The protons on C4 will likely appear as a triplet of triplets due to coupling with the C5 protons and the two fluorine atoms.
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¹³C NMR: The spectrum will display five distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal. The C3 carbon, bonded to two fluorine atoms, will appear as a triplet with a large ¹JCF coupling constant.
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¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.[3][4][5] This signal will likely be a triplet due to coupling with the C4 protons.
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Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the N-H stretch (around 3200 cm⁻¹) and the lactam C=O stretch (around 1650-1680 cm⁻¹).[6][7][8][9][10] Strong C-F stretching bands are anticipated in the 1000-1200 cm⁻¹ region.
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Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 135.[11][12][13][14] Common fragmentation patterns would involve the loss of CO, F, and subsequent ring fragmentation.
Experimental Protocols
The following protocols are standardized methods for the experimental determination of the key physicochemical properties of 3,3-Difluoropiperidin-2-one.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate method for determining the melting point and enthalpy of fusion of a pure crystalline solid.[15][16][17] It measures the heat flow into the sample as a function of temperature.
Protocol:
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Calibrate the DSC instrument using a certified indium standard.
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Accurately weigh 1-3 mg of 3,3-Difluoropiperidin-2-one into an aluminum DSC pan.
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Crimp the pan with a lid. An empty, crimped pan will be used as the reference.
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Place the sample and reference pans into the DSC cell.
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Heat the sample at a constant rate (e.g., 2 °C/min) under a nitrogen atmosphere (50 mL/min).[17]
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Record the heat flow versus temperature. The melting point is determined as the onset temperature of the melting endotherm.
Aqueous Solubility Determination
Rationale: This protocol determines the equilibrium solubility of a compound in an aqueous buffer, which is critical for understanding its behavior in biological systems.[18][19]
Protocol:
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Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., pH 7.4).
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Add an excess amount of 3,3-Difluoropiperidin-2-one to a known volume of the buffer in a sealed vial. The presence of undissolved solid should be visible.
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Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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After equilibration, allow the undissolved solid to settle.
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Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or LC-MS.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable functional groups by monitoring pH changes during titration with a strong acid or base.[20][21][22][23][24]
Protocol:
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Accurately weigh a sample of 3,3-Difluoropiperidin-2-one and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.
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Immerse a calibrated pH electrode into the solution.
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Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[21]
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Record the pH of the solution after each addition of titrant.
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Plot the pH versus the volume of titrant added.
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The pKa can be determined from the titration curve at the half-equivalence point.
LogP Determination by Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[1][25][26][27][28]
Protocol:
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Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents and allowing the phases to separate.
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Dissolve a known amount of 3,3-Difluoropiperidin-2-one in either the n-octanol-saturated water or the water-saturated n-octanol.
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Add a known volume of the second solvent to create a two-phase system.
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Shake the mixture vigorously for a set period to ensure thorough mixing and allow the compound to partition between the two phases.
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Allow the mixture to stand undisturbed until the two phases have completely separated.
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Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using an appropriate analytical technique (e.g., HPLC-UV or LC-MS).
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The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
Caption: Workflow for Aqueous Solubility Determination.
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